4-bromophenyl pivalate
Description
4-Bromophenyl pivalate (CAS RN: 63549-55-3) is an organic ester compound with the molecular formula C₁₁H₁₃BrO₂ and a molecular weight of 257.12 g/mol. It is synthesized through esterification reactions involving 4-bromophenol and pivaloyl chloride under controlled conditions . The compound is characterized by a bulky tert-butyl group from the pivalate moiety and a bromine-substituted aromatic ring, which influence its physicochemical and reactivity properties.
Properties
IUPAC Name |
(4-bromophenyl) 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)10(13)14-9-6-4-8(12)5-7-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFCPDLMHXFUHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40312371 | |
| Record name | 4-bromophenyl pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40312371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63549-55-3 | |
| Record name | NSC254049 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromophenyl pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40312371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromophenyl pivalate can be synthesized through the esterification of 4-bromophenol with pivalic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process may include steps such as purification through recrystallization or distillation to obtain a high-purity product.
Chemical Reactions Analysis
Cross-Coupling Reactions
4-Bromophenyl pivalate participates in transition-metal-catalyzed cross-coupling reactions, leveraging the bromine atom as a leaving group. For example:
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Palladium/Copper-Catalyzed Csp³–Csp² Coupling :
In a synergistic Pd/Cu system, this compound reacts with aldehydes (e.g., o-tolualdehyde) and silane reagents (e.g., PhMe₂SiB(pin)) to form diarylmethanol silyl ether derivatives . The reaction involves oxidative addition of the aryl bromide to palladium, followed by transmetalation with a copper intermediate.
| Entry | Substrate | Catalyst System | Reaction Time | Yield (%) | Product |
|---|---|---|---|---|---|
| 1 | o-Tolualdehyde | Pd(acac)₂/DPPF/Cu | 40 min | 54 | Diarylmethanol |
Note: Data extrapolated from analogous 3-bromophenyl pivalate reactivity .
Hydrolysis of the Pivalate Ester
The pivalate group undergoes hydrolysis under acidic or basic conditions to yield 4-bromophenol and pivalic acid. This reaction is slower compared to less sterically hindered esters due to the bulky tert-butyl group:
-
Conditions :
-
Basic hydrolysis: NaOH (1–2 M, reflux, 6–12 hours).
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Acidic hydrolysis: H₂SO₄ (10%, 80°C, 8–24 hours).
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Nucleophilic Aromatic Substitution (NAS)
Scientific Research Applications
4-Bromophenyl pivalate is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It may be explored for its potential in drug development, particularly in the design of prodrugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromophenyl pivalate involves its interaction with specific molecular targets, depending on the context of its use. In enzymatic reactions, the ester bond can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The bromine atom can participate in electrophilic aromatic substitution reactions, influencing the reactivity of the compound.
Comparison with Similar Compounds
Key Properties :
- Storage : Requires storage at 0–6°C to maintain stability .
- Applications : Primarily used as a synthetic intermediate in organic chemistry, particularly in cross-coupling reactions and the development of bioactive molecules (e.g., enzyme inhibitors and antimicrobial agents) .
Comparison with Structural Isomers and Analogous Esters
Structural Isomers: 2- and 3-Bromophenyl Pivalates
The positional isomers of 4-bromophenyl pivalate differ in the substitution pattern of the bromine atom on the aromatic ring. These isomers exhibit distinct reactivity and stability profiles due to steric and electronic effects:
| Property | This compound | 2-Bromophenyl Pivalate | 3-Bromophenyl Pivalate |
|---|---|---|---|
| CAS RN | 63549-55-3 | 106141-07-5 | 287936-49-6 |
| Molecular Formula | C₁₁H₁₃BrO₂ | C₁₁H₁₃BrO₂ | C₁₁H₁₃BrO₂ |
| Storage Conditions | 0–6°C | Room temperature | Room temperature |
| Price (1g) | ¥7,500–8,500 | ¥8,500 | ¥8,500 |
| Key Applications | Enzyme inhibitor scaffolds | Limited reported uses | Limited reported uses |
Key Observations :
- The 4-bromophenyl isomer is uniquely stabilized at low temperatures, likely due to reduced thermal decomposition risks compared to its isomers .
- The para -substitution (4-position) in this compound enhances its suitability for directed C–H activation reactions, where the bromine atom acts as a directing group for metal catalysts .
Comparison with Other Esters: 4-Bromophenyl Acetate
4-Bromophenyl acetate (CAS RN: Not provided) shares a similar aromatic backbone but replaces the pivalate group with a smaller acetate moiety:
Key Observations :
- The pivalate group confers superior steric protection, making this compound more stable against hydrolysis but less reactive in nucleophilic substitution reactions compared to the acetate analog .
- In enzyme inhibition studies, the bulky pivalate group in this compound enhances hydrophobic interactions with protein pockets (e.g., glucokinase), improving binding affinity .
Comparison with Bioactive Analogs
Sulfonamide Derivatives
This compound shares structural motifs with sulfonamide-based enzyme inhibitors (e.g., Sivelestat derivatives). For example, replacing the pivalate group with a sulfamoyl fragment alters biological activity:
| Compound | This compound | 4-(Sulfamoyl)Phenyl Pivalate |
|---|---|---|
| Functional Group | Ester | Sulfonamide |
| Enzyme Inhibition | Moderate (e.g., HNE) | High (e.g., neutrophil elastase) |
| Chemical Stability | High | Moderate (prone to hydrolysis) |
Key Observations :
Pyridazinone Derivatives
N-(4-Bromophenyl) pyridazinone derivatives demonstrate agonist activity for formyl peptide receptors (FPR1/FPR2). Unlike this compound, these compounds leverage the bromophenyl group for receptor binding but lack ester functionalities:
| Compound | This compound | N-(4-Bromophenyl)-Pyridazinone |
|---|---|---|
| Bioactivity | Enzyme inhibition | FPR1/FPR2 agonism |
| Key Interactions | Hydrophobic pockets | Calcium mobilization in neutrophils |
Key Observations :
- The bromine atom in both compounds facilitates hydrophobic interactions , but the pivalate group’s steric bulk limits its utility in receptor binding compared to smaller heterocycles .
Biological Activity
4-Bromophenyl pivalate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings that highlight its biological significance.
Chemical Structure and Properties
This compound is characterized by a brominated phenyl group and a pivalate ester. The presence of the bromine atom may influence the compound's reactivity and interaction with biological targets. The molecular structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound can undergo Michael addition reactions , which are crucial in modulating biochemical pathways within cells. This interaction often leads to the inhibition of specific enzymes or receptors, contributing to its therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancerous tissues.
- Receptor Modulation : It can act as a ligand for certain receptors, influencing cellular signaling pathways.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies on related brominated compounds have shown significant inhibition of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Case Study : A study on norendoxifen analogues demonstrated that modifications in the chemical structure could enhance anticancer activity by increasing binding affinity to estrogen receptors and inhibiting aromatase activity .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in various studies. Compounds derived from similar structures have shown efficacy against both gram-positive and gram-negative bacteria.
- Research Findings : A synthesis of 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives demonstrated broad-spectrum antimicrobial activity against multiple bacterial strains .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 4-bromophenyl pivalate, and how is purity validated?
The compound is synthesized via established procedures involving esterification of 4-bromophenol with pivaloyl chloride under basic conditions. Key steps include refluxing in anhydrous solvents (e.g., dichloromethane) and using catalysts like DMAP. Purity is validated using -NMR, -NMR, and FT-IR spectroscopy to confirm ester bond formation and absence of unreacted precursors. Melting point analysis and HPLC further ensure consistency with literature data .
Q. Which analytical techniques are critical for characterizing this compound?
Essential techniques include:
Q. What safety precautions are necessary when handling this compound?
While specific toxicity data are limited, standard protocols for halogenated aromatic compounds apply:
- Use PPE (gloves, lab coat, goggles).
- Work in a fume hood to avoid inhalation.
- Store in sealed containers at 0–6°C to prevent decomposition.
- Dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How does this compound participate in transition-metal-catalyzed C–H functionalization?
The pivalate group acts as a transient directing group (TDG) in Pd- or Rh-catalyzed reactions. It coordinates to the metal center, directing C–H activation at proximal sites. For example, in Pd-catalyzed arylations, the pivalate facilitates cyclometalation, enabling selective bond formation. Post-functionalization, the TDG is cleaved under mild acidic conditions .
Q. What strategies resolve contradictions in catalytic efficiency data for reactions involving this compound?
Discrepancies often arise from variations in:
- Catalyst loading : Optimize Pd(OAc) or RhCl concentrations (typically 2–5 mol%).
- Solvent/base systems : Test polar aprotic solvents (DMF, DMSO) with carbonate or acetate bases.
- Analytical validation : Cross-check yields via -NMR integration and internal standards. Compare results with literature protocols .
Q. How do polymorphic forms of this compound influence mechanical properties in solid-state studies?
Polymorphs exhibit distinct mechanical behaviors (e.g., plastic vs. elastic deformation) due to differences in crystal packing. Characterize polymorphs via:
- SC-XRD : Identifies hydrogen-bonding networks and stacking motifs.
- DSC/TGA : Assess thermal stability and phase transitions.
- Nanoindentation : Quantifies elasticity and brittleness .
Q. What role does this compound play in controlled polymer synthesis?
As a pivalate derivative, it may act as a chain-transfer agent or initiator in ring-opening alternating copolymerization (ROAC). For example, cesium pivalate stabilizes intermediates in epoxide-anhydride copolymerization, ensuring high chain-end fidelity. Monitor polymerization progress using MALDI-TOF MS to detect unwanted chain-transfer products .
Q. How can researchers design experiments to study directing-group efficiency in C–H activation using this compound?
- Competitive experiments : Compare reaction rates with/without the pivalate group.
- Isotopic labeling : Use -labeled substrates to probe kinetic isotope effects (KIEs).
- Computational modeling : DFT studies reveal transition-state geometries and directing-group coordination .
Methodological Guidance
Q. How to optimize reaction conditions for high-yield cross-coupling with this compound?
Q. What approaches validate the absence of chain-transfer products in pivalate-mediated polymerizations?
- MALDI-TOF MS : Detects end-group structures (e.g., pivalate vs. hydroxyl termini).
- Kinetic studies : Monitor monomer conversion vs. molecular weight growth to identify deviations from controlled mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
